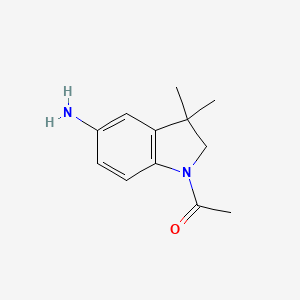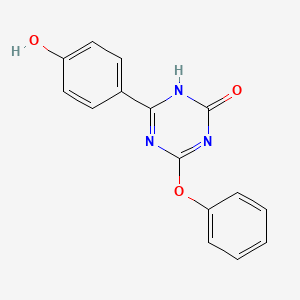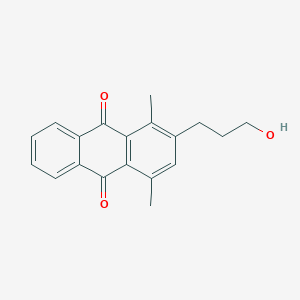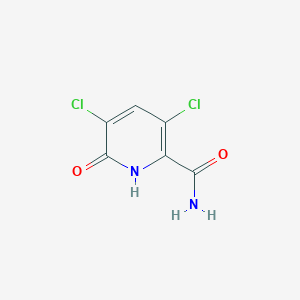
2-Bromo-5-chloropyridine-3,4-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-5-chloropyridine-3,4-diamine is a chemical compound with the molecular formula C5H5BrClN3. It is a derivative of pyridine, a basic heterocyclic organic compound.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-5-chloropyridine-3,4-diamine typically involves the bromination and chlorination of pyridine derivatives. One common method starts with 4-aminopyridine, which undergoes bromination and chlorination under controlled conditions to yield the desired product . The reaction conditions often involve the use of bromine and chlorine reagents in the presence of catalysts and solvents to facilitate the halogenation process.
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation reactions using automated reactors to ensure consistent quality and yield. The process is optimized to minimize by-products and maximize the efficiency of the halogenation steps .
Analyse Des Réactions Chimiques
Types of Reactions
2-Bromo-5-chloropyridine-3,4-diamine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its oxidation state and functional groups.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and other nucleophiles.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridine derivatives, while coupling reactions can produce biaryl compounds .
Applications De Recherche Scientifique
2-Bromo-5-chloropyridine-3,4-diamine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-Bromo-5-chloropyridine-3,4-diamine involves its interaction with molecular targets, such as enzymes or receptors, in biological systems. The bromine and chlorine atoms can participate in halogen bonding, influencing the compound’s binding affinity and specificity. The pathways involved may include inhibition or activation of specific enzymes, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Bromo-5-chloropyridine: A closely related compound with similar halogenation but lacking the diamine groups.
2-Chloro-3,4-diaminopyridine: Another similar compound with chlorine and diamine groups but without bromine.
5-Bromo-2-chloropyridine: Similar in structure but with different positioning of the halogen atoms.
Uniqueness
2-Bromo-5-chloropyridine-3,4-diamine is unique due to the presence of both bromine and chlorine atoms along with diamine groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a versatile intermediate for various synthetic applications .
Propriétés
Formule moléculaire |
C5H5BrClN3 |
|---|---|
Poids moléculaire |
222.47 g/mol |
Nom IUPAC |
2-bromo-5-chloropyridine-3,4-diamine |
InChI |
InChI=1S/C5H5BrClN3/c6-5-4(9)3(8)2(7)1-10-5/h1H,9H2,(H2,8,10) |
Clé InChI |
COZATDUTPMEXGA-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C(=C(C(=N1)Br)N)N)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


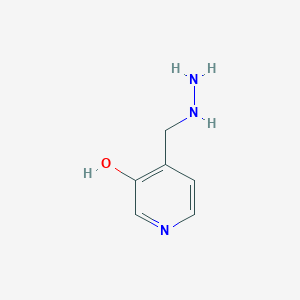


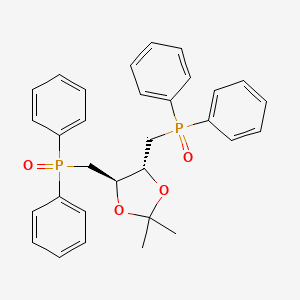
![N,N-Di([1,1'-biphenyl]-4-yl)-[2,4'-bipyridin]-5-amine](/img/structure/B13128841.png)

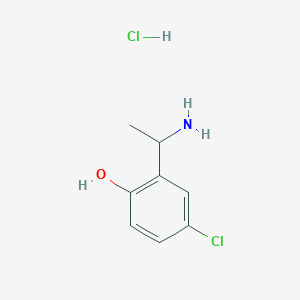
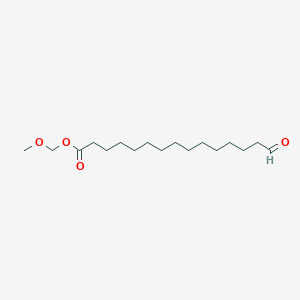

![3-bromo-1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B13128874.png)
